
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Biological Activity
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that it possesses a high radical scavenging capacity, comparable to established antioxidants such as ascorbic acid.
Anticancer Activity
The compound has demonstrated promising anticancer properties in various cancer cell lines. Studies have reported that it inhibits the proliferation of human breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, the compound showed an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF-7 | 15 | 48 hours |
HT-29 | 20 | 72 hours |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
- Inhibition of Tyrosinase : The compound shows competitive inhibition against tyrosinase, an enzyme critical for melanin production. This property could be beneficial in treating hyperpigmentation disorders.
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells, which is essential for its anticancer efficacy.
- Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.
Properties
IUPAC Name |
(2Z)-6-phenacyloxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-21-12-9-17(25(30-2)26(21)31-3)13-23-24(28)19-11-10-18(14-22(19)33-23)32-15-20(27)16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCROLEAGBXJC-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.